Glycogen Phosphorylase Inhibitor

Descripción general

Descripción

Glycogen phosphorylase inhibitors are compounds that target the enzyme glycogen phosphorylase, which plays a crucial role in glycogenolysis—the breakdown of glycogen into glucose-1-phosphate. These inhibitors are of significant interest in the treatment of type 2 diabetes mellitus, as they help regulate blood glucose levels by inhibiting the conversion of glycogen to glucose .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of glycogen phosphorylase inhibitors often involves complex organic reactions. For example, a novel 5-chloro-N-phenyl-1H-indole-2-carboxamide derivative was synthesized through a series of steps including condensation and de-Boc protection . The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield.

Industrial Production Methods: Industrial production of these inhibitors may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The choice of method depends on the specific inhibitor being produced and the required purity and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient industrial production .

Análisis De Reacciones Químicas

Types of Reactions: Glycogen phosphorylase inhibitors can undergo various chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen.

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. Reaction conditions such as temperature, pH, and catalyst presence are carefully controlled to achieve the desired outcomes .

Major Products: The major products formed from these reactions depend on the specific inhibitor and the reaction conditions. For example, the synthesis of 5-chloroindole-2-carboxylic acid derivatives can yield various amide compounds with inhibitory activity against glycogen phosphorylase .

Aplicaciones Científicas De Investigación

Therapeutic Applications

-

Type 2 Diabetes Management

- Mechanism : GPi reduces hepatic glycogenolysis, thus lowering blood glucose levels without inducing hypoglycemia. Studies have shown that compounds like CP-91149 significantly lower glucose levels in diabetic models by inhibiting glycogen breakdown .

- Clinical Trials : Several GP inhibitors have progressed to clinical trials, demonstrating efficacy in reducing hyperglycemia in type 2 diabetes patients. For instance, CP-316819 has shown promise in reducing glucagon-induced hyperglycemia .

-

Improvement of Beta Cell Function

- Research Findings : Inhibition of GP has been linked to enhanced insulin secretion from pancreatic beta cells. A study indicated that GPi treatment increased insulin receptor phosphorylation and improved insulin secretion in MIN6 insulinoma cells, suggesting potential benefits for beta cell function in diabetes .

- Case Study : In diabetic mice, GP inhibitors enhanced islet size and improved glucose-induced insulin release, indicating a restoration of beta cell functionality .

- Cognitive Function Enhancement

Comparative Efficacy of Glycogen Phosphorylase Inhibitors

| Compound | Mechanism of Action | Key Findings | Clinical Status |

|---|---|---|---|

| CP-91149 | Inhibits glycogenolysis | Significant glucose lowering in diabetic mice | Phase II trials ongoing |

| CP-316819 | Inhibits hepatic GP | Reduces glucagon-induced hyperglycemia | Clinical study |

| KB228 | Enhances hepatic glucose uptake | Improves glucose sensitivity in diabetic models | Preclinical studies |

| PSN-357 | Liver-targeted GP inhibition | Shows hypoglycemic effects with better targeting | Preclinical development |

Case Studies and Research Insights

- Study on CP-91149 : This compound was tested on ob/ob mice, resulting in a notable reduction in plasma glucose levels by approximately 150 mg/dl after treatment. It also increased net hepatic glycogen content significantly .

- KB228 Administration : In a study involving KB228, administration resulted in enhanced oxygen consumption and improved metabolic rearrangements alongside better glucose sensitivity under both normoglycemic and hyperglycemic conditions .

- Liver-targeted Conjugates : Novel conjugates of PSN-357 were developed to improve liver targeting and reduce side effects associated with non-selective GP inhibition. These conjugates demonstrated better pharmacokinetic properties and sustained hypoglycemic effects compared to their predecessors .

Mecanismo De Acción

Glycogen phosphorylase inhibitors exert their effects by binding to the enzyme glycogen phosphorylase, thereby preventing the conversion of glycogen to glucose-1-phosphate. This inhibition reduces the availability of glucose-1-phosphate, leading to decreased blood glucose levels. The molecular targets include the active site of the enzyme and allosteric sites that modulate its activity . The pathways involved include the glycogenolysis pathway and the regulation of glucose homeostasis .

Comparación Con Compuestos Similares

Caffeine: A natural compound that acts as a glycogen phosphorylase inhibitor.

Ellagic Acid: A polyphenol with inhibitory activity against glycogen phosphorylase.

Flavonoids: A group of natural compounds with varying degrees of inhibitory activity.

Uniqueness: Glycogen phosphorylase inhibitors are unique in their ability to specifically target the glycogenolysis pathway, making them valuable tools for regulating blood glucose levels in diabetic patients. Their structural diversity allows for the design of potent and selective inhibitors with minimal side effects .

Actividad Biológica

Glycogen phosphorylase (GP) is a critical enzyme responsible for the breakdown of glycogen into glucose-1-phosphate, thereby playing a vital role in glucose homeostasis. Inhibitors of glycogen phosphorylase (GPi) are being explored as potential therapeutic agents for conditions such as type 2 diabetes mellitus (T2DM) and other metabolic disorders. This article reviews the biological activity of GP inhibitors, highlighting their mechanisms, effects on glucose metabolism, and potential clinical applications.

Glycogen phosphorylase exists in multiple isoforms, with distinct roles in various tissues, particularly in the liver and muscle. The inhibition of GP leads to decreased glycogenolysis, resulting in increased glycogen storage and improved insulin sensitivity. GP inhibitors can enhance insulin secretion from pancreatic beta cells and improve overall glucose metabolism.

Key Mechanisms:

- Inhibition of Glycogenolysis: GPi reduces the breakdown of glycogen, leading to higher glycogen stores in the liver and muscle tissues.

- Enhanced Insulin Secretion: GPis have been shown to stimulate insulin secretion through pathways involving the activation of mTORC1 and PDX1 expression in beta cells .

- Improved Glucose Sensitivity: Studies indicate that GP inhibition can enhance glucose uptake in tissues, contributing to lower blood glucose levels .

Case Studies and Experimental Data

-

In Vitro Studies:

- In MIN6 insulinoma cells, treatment with GP inhibitors resulted in increased glycogen content and enhanced insulin secretion under both basal and glucose-stimulated conditions. This was associated with phosphorylation of insulin receptor substrates and activation of downstream signaling pathways .

- A study using CP-91149 demonstrated significant inhibition of glycogenolysis in primary human hepatocytes, leading to a 48% increase in basal glycogen content .

-

In Vivo Studies:

- Administration of KB228, a GP inhibitor, to diabetic mice resulted in improved glucose tolerance and increased hepatic glycogen content. Mice treated with KB228 showed a significant reduction in blood glucose levels within 30 minutes post-administration .

- Another study reported that liver-targeted GP inhibitors demonstrated hypoglycemic effects over extended periods, suggesting potential for chronic treatment applications .

Data Tables

Clinical Implications

The biological activity of GP inhibitors suggests their potential as therapeutic agents for managing T2DM. By modulating glycogen metabolism and enhancing insulin sensitivity, these compounds may help address the underlying metabolic dysfunctions associated with diabetes.

Potential Benefits:

- Lower Blood Glucose Levels: GPis can effectively reduce hyperglycemia by promoting glycogen storage.

- Enhanced Beta Cell Function: These inhibitors may protect against glucotoxicity by improving beta cell function and survival.

- Weight Management: By improving metabolic flexibility, GP inhibition could contribute to weight loss or maintenance strategies in diabetic patients.

Propiedades

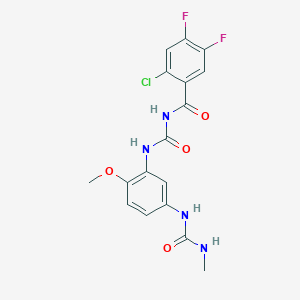

IUPAC Name |

2-chloro-4,5-difluoro-N-[[2-methoxy-5-(methylcarbamoylamino)phenyl]carbamoyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClF2N4O4/c1-21-16(26)22-8-3-4-14(28-2)13(5-8)23-17(27)24-15(25)9-6-11(19)12(20)7-10(9)18/h3-7H,1-2H3,(H2,21,22,26)(H2,23,24,25,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROJNYKZWTOHRNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)NC1=CC(=C(C=C1)OC)NC(=O)NC(=O)C2=CC(=C(C=C2Cl)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClF2N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90435160 | |

| Record name | Glycogen Phosphorylase Inhibitor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90435160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

412.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

648926-15-2 | |

| Record name | Glycogen Phosphorylase Inhibitor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90435160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.